REACTION_CXSMILES
|
[Cl-].[Cl-].[Cl-].[Al+3].[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[F:12].[Cl:13][CH2:14][C:15](Cl)=[O:16].Cl>O>[Cl:13][CH2:14][C:15]([C:9]1[CH:10]=[CH:11][C:6]([F:5])=[C:7]([F:12])[CH:8]=1)=[O:16] |f:0.1.2.3|
|
Name
|
|
Quantity
|
210.2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)F
|
Name
|
|
Quantity
|
198 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
ice
|
Quantity
|
786 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
297 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
196 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for an additional 60 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept below 60° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated to 60° C.
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
WASH
|
Details
|
The organic layer was washed twice with a 20 w/v % sodium chloride solution (200.0 mL)
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)C1=CC(=C(C=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 270.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |